3-(2,4-Difluorophenyl)-1,1-difluoropropan-2-one
Overview
Description
3-(2,4-Difluorophenyl)-1,1-difluoropropan-2-one is an organic compound characterized by the presence of two fluorine atoms on the phenyl ring and two additional fluorine atoms on the propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Difluorophenyl)-1,1-difluoropropan-2-one typically involves the introduction of fluorine atoms into the phenyl ring and the propanone structure. One common method is the fluorination of a suitable precursor using reagents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4). The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions and ensure high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. Continuous flow reactors and advanced purification techniques are employed to achieve high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Difluorophenyl)-1,1-difluoropropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Formation of difluorophenyl carboxylic acids.
Reduction: Formation of difluorophenyl alcohols.
Substitution: Formation of substituted difluorophenyl derivatives.
Scientific Research Applications
3-(2,4-Difluorophenyl)-1,1-difluoropropan-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 3-(2,4-Difluorophenyl)-1,1-difluoropropan-2-one involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes or receptors. This can lead to inhibition or modulation of biological pathways, making it a valuable tool in medicinal chemistry for designing enzyme inhibitors or receptor modulators.
Comparison with Similar Compounds
Similar Compounds
3-(2,6-Difluorophenyl)-1,1-difluoropropan-2-one: Similar structure but with fluorine atoms at different positions on the phenyl ring.
3-(2,4-Dichlorophenyl)-1,1-difluoropropan-2-one: Contains chlorine atoms instead of fluorine on the phenyl ring.
3-(2,4-Difluorophenyl)-1,1-difluoropropan-2-ol: The ketone group is reduced to an alcohol.
Uniqueness
3-(2,4-Difluorophenyl)-1,1-difluoropropan-2-one is unique due to the specific positioning of fluorine atoms, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-(2,4-difluorophenyl)-1,1-difluoropropan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4O/c10-6-2-1-5(7(11)4-6)3-8(14)9(12)13/h1-2,4,9H,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEPMGPNPVAYYSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CC(=O)C(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1506583-58-9 | |
Record name | 3-(2,4-difluorophenyl)-1,1-difluoropropan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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